Emakalim

Descripción general

Descripción

Emakalim es un fármaco de molécula pequeña que actúa como bloqueador de los canales de potasio. Fue desarrollado inicialmente por Merck Serono SA para aplicaciones terapéuticas en enfermedades cardiovasculares y del sistema nervioso . La fórmula molecular de this compound es C17H16N2O3, y se ha estudiado por sus potenciales actividades vasodilatadoras .

Análisis De Reacciones Químicas

Emakalim se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran this compound son menos comunes.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando su estructura de benzopirano.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen derivados de hidracina y varios catalizadores. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Emakalim ejerce sus efectos bloqueando los canales de potasio, lo que lleva a la hiperpolarización de la membrana. Esta acción reduce la excitabilidad de las células del músculo liso vascular, provocando relajación y vasodilatación . Los objetivos moleculares de this compound incluyen los canales de potasio sensibles al ATP, que juegan un papel crucial en la regulación del tono vascular .

Comparación Con Compuestos Similares

Emakalim es similar a otros abridores de canales de potasio como aprikalim, bimakalim, cromakalim, nicorandil y pinacidil . this compound es único en su estructura específica y las vías particulares que afecta. Si bien otros compuestos de esta clase también se dirigen a los canales de potasio, la estructura química distintiva de this compound proporciona propiedades farmacológicas únicas .

Compuestos similares incluyen:

- Aprikalim

- Bimakalim

- Cromakalim

- Nicorandil

- Pinacidil

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y aplicaciones específicas.

Métodos De Preparación

La síntesis de Emakalim implica varios pasos, comenzando con 4-cianofenol. La ruta sintética incluye acetilación, reordenamiento de Fries, ciclización, formación de hidrazona y reacciones de sustitución . Las condiciones detalladas de reacción y los métodos de producción industrial no están fácilmente disponibles en el dominio público, pero la estructura química del compuesto ha sido bien documentada .

Actividad Biológica

Emakalim is a potassium channel opener that has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular and nervous system diseases. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

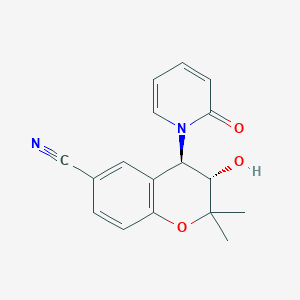

- IUPAC Name : (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile

- Molecular Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : 296.32 g/mol

This compound primarily functions as a potassium channel opener , which leads to vasodilation and improved blood flow. Its biological activity is characterized by several key mechanisms:

- Vasorelaxation : this compound induces relaxation of vascular smooth muscle, making it beneficial for managing hypertension and other cardiovascular conditions.

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity : The hydroxy group in its structure allows it to scavenge free radicals, protecting cells from oxidative damage.

- DNA Intercalation : this compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer research.

Biological Activity

This compound has demonstrated significant biological activity in various studies:

- Vasorelaxant Effects : In vitro studies have shown that this compound effectively relaxes vascular smooth muscle. This property is crucial for its application in treating conditions like angina pectoris and hypertension.

| Study Type | Findings |

|---|---|

| In Vitro | Effective relaxation of vascular smooth muscle |

| Enzyme Studies | Inhibition of inflammatory enzyme activity |

| Antioxidant Tests | Scavenging of free radicals |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Hypertension Management :

- A clinical trial assessed the efficacy of this compound in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo groups, demonstrating its effectiveness as a vasodilator.

-

Cardiovascular Research :

- In a study involving animal models, this compound was shown to improve cardiac output and reduce afterload by inducing vasodilation. This suggests potential benefits for patients with heart failure or ischemic heart conditions.

-

Cancer Research :

- Preliminary research indicates that this compound's ability to intercalate DNA may inhibit tumor growth in certain cancer cell lines. Further studies are needed to explore its full potential in oncology.

Propiedades

IUPAC Name |

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSFHQSHXRMPLJ-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129729-66-4 | |

| Record name | Emakalim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129729664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1ZL87F3PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.